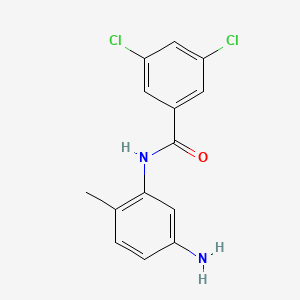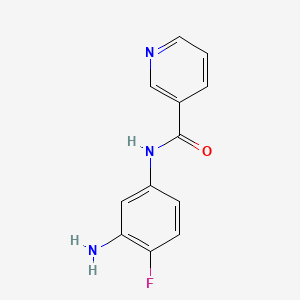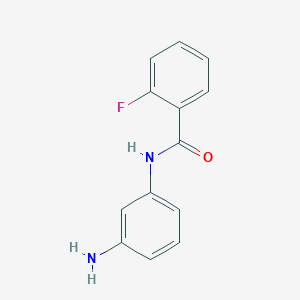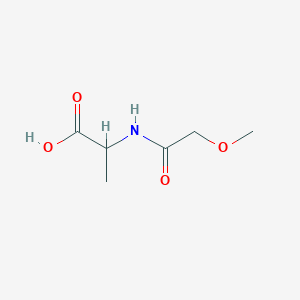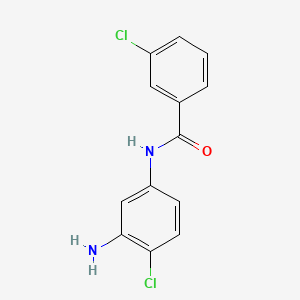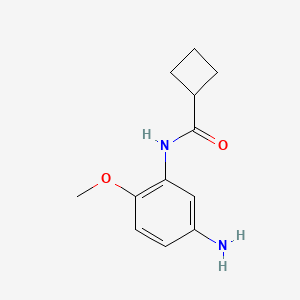
N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a chemical compound with a unique structure that combines an oxolane ring with an amino-methoxyphenyl group
Biochemical Analysis
Biochemical Properties
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone deacetylases (HDACs) and kinases, which are crucial in regulating gene expression and cellular signaling pathways . The nature of these interactions involves the inhibition of HDAC activity, leading to changes in chromatin structure and gene expression. Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide has been shown to inhibit kinase activity, affecting cellular signaling pathways and potentially leading to antiproliferative effects in cancer cells .
Cellular Effects
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide influences various types of cells and cellular processes. In cancer cells, it has been demonstrated to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways and gene expression . The compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production. Furthermore, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide has been observed to impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of HDACs and kinases, inhibiting their activity and leading to downstream effects on gene expression and cellular signaling . This inhibition results in the accumulation of acetylated histones, leading to changes in chromatin structure and transcriptional activation or repression of target genes. Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can lead to sustained inhibition of HDAC and kinase activity, resulting in long-term changes in gene expression and cellular behavior . In vivo studies have also demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting HDAC and kinase activity . At higher doses, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, leading to alterations in energy production and metabolic homeostasis . Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can affect the levels of metabolites involved in cellular signaling and redox balance, further influencing cellular function and behavior .
Transport and Distribution
The transport and distribution of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound has been observed to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution within cells .
Subcellular Localization
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide exhibits specific subcellular localization, which is critical for its activity and function . The compound has been found to localize to the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can target mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of the compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of a nucleophile such as an alkyl halide in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)oxolane-2-carboxamide.
Reduction: Formation of N-(5-amino-2-methoxyphenyl)oxolane-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carboxamide and amino groups, which can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methylphenyl)oxolane-2-carboxamide
- N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of both the methoxy and amino groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHALCXGXKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
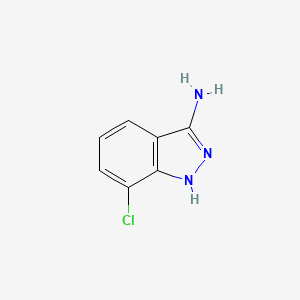
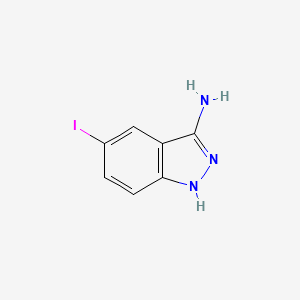
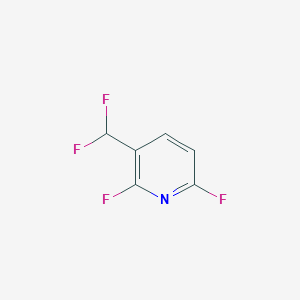
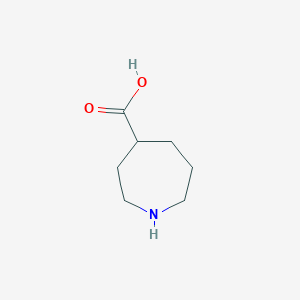
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)

